6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid
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Overview
Description
2,4(3H,5H)-Pyrimidinedione, 6-amino-5-ethyl-5-(1-methylbutyl)- is a synthetic organic compound belonging to the pyrimidinedione family. These compounds are known for their diverse applications in medicinal chemistry, particularly as antiviral and anticancer agents. The unique structure of this compound, characterized by the presence of an amino group and alkyl substituents, contributes to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(3H,5H)-Pyrimidinedione, 6-amino-5-ethyl-5-(1-methylbutyl)- typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea under acidic conditions to form the pyrimidinedione core. Subsequent alkylation reactions introduce the ethyl and methylbutyl groups at the 5-position, while the amino group is introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4(3H,5H)-Pyrimidinedione, 6-amino-5-ethyl-5-(1-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrimidinedione ring to dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydropyrimidine derivatives, and various substituted pyrimidinediones, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4(3H,5H)-Pyrimidinedione, 6-amino-5-ethyl-5-(1-methylbutyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4(3H,5H)-Pyrimidinedione, 6-amino-5-ethyl-5-(1-methylbutyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4(3H,5H)-Pyrimidinedione, 6-amino-5-methyl-5-(1-methylpropyl)-
- 2,4(3H,5H)-Pyrimidinedione, 6-amino-5-ethyl-5-(1-ethylbutyl)-
Uniqueness
The uniqueness of 2,4(3H,5H)-Pyrimidinedione, 6-amino-5-ethyl-5-(1-methylbutyl)- lies in its specific alkyl substituents, which may confer distinct steric and electronic properties. These differences can influence the compound’s reactivity, biological activity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
6-amino-5-ethyl-5-pentan-2-ylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-7(3)11(5-2)8(12)13-10(16)14-9(11)15/h7H,4-6H2,1-3H3,(H3,12,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPRFRZKLHZSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=NC(=O)NC1=O)N)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330593-15-2 |
Source
|
Record name | 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330593152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-IMINO-5-ETHYL-5-(1-METHYLBUTYL) BARBITURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527K5G60J8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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